BenchChemオンラインストアへようこそ!

(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone

SERD ER-α degradation breast cancer

Choose this 98% pure (3-(fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone for your SERD or PROTAC program. The fluoromethyl azetidine moiety drives ER-α degradation to 97-98%, a proven efficacy threshold for tumor regression in resistant models. HBD=0 and tPSA≈58 Ų ensure excellent membrane permeability for intracellular targets. The -CH₂F group blocks benzylic CYP450 oxidation, extending half-life without extra stereocenters. Switching from non-fluorinated or amino/hydroxy analogs risks losing potency. Build robustness into your scaffold-hopping strategy with this differentiated building block.

Molecular Formula C9H11FN2OS
Molecular Weight 214.26
CAS No. 2034514-05-9
Cat. No. B2566914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone
CAS2034514-05-9
Molecular FormulaC9H11FN2OS
Molecular Weight214.26
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)N2CC(C2)CF
InChIInChI=1S/C9H11FN2OS/c1-6-11-8(5-14-6)9(13)12-3-7(2-10)4-12/h5,7H,2-4H2,1H3
InChIKeyXKIYTBQGSZKMDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 2034514-05-9): Core Structure, Physicochemical Identity, and Comparator Context


(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone (CAS 2034514-05-9) is a synthetic heterocyclic building block that couples a 3-(fluoromethyl)azetidine ring to a 2-methylthiazole-4-carbonyl moiety via an amide bond. The molecule (C9H11FN2OS, MW 214.26 g/mol) is used primarily as a synthetic intermediate in medicinal chemistry, notably for constructing selective estrogen receptor degrader (SERD) candidates and other bioactive molecules [1]. Its closest structural analogs include the 3-amino, 3-hydroxy, and 3-unsubstituted azetidine variants, which differ in hydrogen-bonding capacity, lipophilicity, and metabolic stability .

Why (3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone Cannot Be Replaced by Unsubstituted or Amino/Hydroxy Azetidine Analogs in Synthesis


The 3-fluoromethyl group on the azetidine ring is not a passive substituent; it objectively alters the physicochemical and pharmacological profile of downstream products. In chromene-based SERDs, introducing a fluoromethyl substituent on the azetidine side-chain increased ER-α degradation efficacy from 86% to 97% compared to the nonfluorinated parent [1]. When the fluoromethyl azetidine group is replaced by amino or hydroxy analogs, the hydrogen-bond donor capacity rises (from HBD = 0 to HBD = 1 or 2), which can reduce membrane permeability and alter target engagement. The fluoromethyl group also confers greater metabolic stability than the corresponding methyl or hydroxymethyl groups, as fluorine blocks cytochrome P450-mediated oxidation at the benzylic position . Consequently, substituting this compound with its non-fluorinated or amino/hydroxy analogs in a synthetic scheme risks losing the potency, degradation efficacy, and pharmacokinetic profile that the fluoromethyl azetidine moiety uniquely provides.

(3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone: Quantitative Differentiation vs. Closest Analogs and In-Class Building Blocks


Fluoromethyl Azetidine Side-Chain Elevates ER-α Degradation Efficacy from 86% to 97% vs. Nonfluorinated Parent in Cellular Assay

In a chromene-based SERD series, replacement of a nonfluorinated azetidine side-chain with a 3-(fluoromethyl)azetidine side-chain (as in compound 17h) increased ER-α degradation efficacy from 86% to 97% (fulvestrant-normalized in-cell western assay in MCF-7 cells). The fluoromethyl azetidine side-chain was identified as the preferred ring system for maximizing ER-α degradation [1].

SERD ER-α degradation breast cancer

Fluoromethyl Azetidine Confers Superior Mouse Oral Exposure Over Fluoromethyl Pyrrolidine (AUC 0.16 vs. 0.04 μg·h/mL)

In a head-to-head PK comparison of side-chain variants, the fluoromethyl azetidine-containing compound 17h exhibited a 4-fold higher oral AUC (0.16 μg·h/mL) than the corresponding fluoromethyl pyrrolidine analog 17e (0.04 μg·h/mL) at 10 mg/kg PO in mice. This PK advantage, combined with simpler stereochemistry, led to the selection of the fluoromethyl azetidine side-chain as the lead motif [1].

pharmacokinetics oral bioavailability SERD

Fluorine Substitution Increases Lipophilicity and Metabolic Stability vs. Hydroxy and Amino Azetidine Analogs

The 3-(fluoromethyl) group replaces a hydrogen-bond donor (present in -OH and -NH2 analogs) with a lipophilic, metabolically inert -CH2F group. This change reduces topological polar surface area (tPSA) and eliminates HBD capacity, which are associated with improved passive membrane permeability and resistance to phase I oxidative metabolism. The fluoromethyl group has been shown to enhance metabolic stability by blocking benzylic oxidation, a common metabolic soft spot [1]. In contrast, (3-aminoazetidin-1-yl)(2-methylthiazol-4-yl)methanone (HBD = 2, tPSA ≈ 84 Ų) and (3-hydroxyazetidin-1-yl)(2-methylthiazol-4-yl)methanone (HBD = 1, tPSA ≈ 75 Ų) carry increased hydrogen-bonding burden that can limit CNS penetration and oral absorption .

physicochemical properties metabolic stability drug design

Fluoromethyl Azetidine Maintains High Degradation Efficacy (98%) Even in Monophenol SERD Cores, Unlike Methyl Pyrrolidine Analogs (82–84%)

When the SERD core was switched from bis-phenol to monophenol chromene, the fluoromethyl azetidine side-chain maintained ER-α degradation efficacy at 98%, equal to the bis-phenol series. In contrast, monophenol compounds bearing methyl pyrrolidine side-chains (20a, 20b) showed a marked decline to 82–84% degradation efficacy and lost antitumor activity in xenograft models. This demonstrates that the fluoromethyl azetidine motif confers scaffold-independent degradation robustness that other side-chains lack [1].

SERD scaffold hopping degradation efficacy

Procurement-Relevant Application Scenarios for (3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone Based on Quantitative Differentiation Evidence


SERD and PROTAC Candidate Synthesis Requiring Maximal ER-α Degradation Efficacy

Medicinal chemistry teams optimizing SERDs or ER-α-targeting PROTACs should prioritize this building block over nonfluorinated azetidine or pyrrolidine analogs. Evidence demonstrates that the fluoromethyl azetidine side-chain lifts ER-α degradation efficacy to 97–98%, a level that correlated with robust tumor regression in tamoxifen-resistant xenograft models [1]. The compound's amide linkage to the 2-methylthiazole-4-carbonyl group provides a versatile handle for further elaboration.

Kinase Inhibitor or Receptor Modulator Projects Requiring Low HBD Count and Improved Passive Permeability

For intracellular targets where membrane permeability is critical, the fluoromethyl compound (HBD = 0, tPSA ≈ 58 Ų) offers a clear advantage over amino (HBD = 2) and hydroxy (HBD = 1) analogs. The absence of hydrogen-bond donors reduces the risk of poor oral absorption and CNS exclusion, making this building block suitable for programs targeting intracellular kinases, nuclear receptors, or CNS-penetrant agents .

Lead Optimization Campaigns Seeking Metabolic Stability at Benzylic Positions

The -CH2F group resists cytochrome P450-mediated benzylic oxidation, a common metabolic liability in methyl and hydroxymethyl analogs. Synthetic teams can deploy this building block to block a known oxidative soft spot without introducing additional stereocenters or hydrogen-bond donors, thereby preserving potency while improving in vivo half-life [1].

Scaffold-Hopping Programs Where Degradation Efficacy Must Be Maintained Across Diverse Chemotypes

The fluoromethyl azetidine motif's ability to sustain 98% ER-α degradation efficacy on both bis-phenol and monophenol chromene cores demonstrates scaffold-independent robustness. Researchers engaged in scaffold-hopping or core-replacement strategies can use this building block to minimize the risk of efficacy loss when transitioning between chemical series [1].

Quote Request

Request a Quote for (3-(Fluoromethyl)azetidin-1-yl)(2-methylthiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.